(1-Oxohexyl)ferrocene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

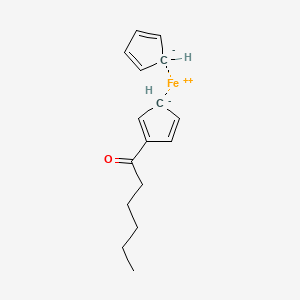

(1-Oxohexyl)ferrocene is a useful research compound. Its molecular formula is C16H20FeO and its molecular weight is 284.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Research

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by utilizing its reactive functional groups.

Biological Studies

Research has indicated potential biological activities associated with [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate. Studies focus on:

- Interaction with Biomolecules : The compound's ability to interact with proteins and nucleic acids is being investigated for insights into cellular functions.

- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects due to its bromine content.

Pharmaceutical Development

The compound is being explored as a precursor for drug development. Its unique chemical properties make it suitable for creating novel therapeutic agents targeting various diseases.

Industrial Applications

In the industrial sector, [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is used in the production of specialty chemicals and materials due to its reactivity and ability to undergo various chemical transformations .

Case Study 1: Synthesis of Antimicrobial Agents

Researchers synthesized derivatives of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate to evaluate their antimicrobial efficacy against specific bacterial strains. The study demonstrated that modifications to the acetate groups influenced the potency of these derivatives.

Case Study 2: Drug Development

A pharmaceutical study utilized [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate as a starting material for synthesizing potential anti-cancer drugs. The resulting compounds showed promising results in preclinical trials by inhibiting tumor growth in vitro.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The brominated derivative (6-Bromo-1-oxohexyl)ferrocene undergoes nucleophilic substitution at the bromine position:

-

Alkylation with dimercaptomaleonitrile :

Reacting with dimercaptomaleonitrile disodium salt in N,N-dimethylformamide (DMF) and K₂CO₃ yields a maleonitrile derivative. This product serves as a precursor for porphyrazine synthesis via Linstead cyclotetramerization .

| Reaction Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (6-Bromo-1-oxohexyl)ferrocene + dimercaptomaleonitrile | DMF, K₂CO₃, 24h, RT | Maleonitrile-ferrocene derivative | 85% |

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids under Pd catalysis to form biaryl-ferrocene hybrids. -

Carbonylation :

CO insertion in the presence of palladium catalysts generates ester or amide derivatives.

Insertion Reactions with Titanium Complexes

(1-Oxohexyl)ferrocene participates in insertion reactions with bis(π–η⁵:σ–η¹-pentafulvene)titanium complexes:

-

C═O Bond Insertion :

The ketone group inserts into the Ti–C bond of pentafulvene ligands, forming titanium-alcoholate complexes. Diastereomeric ratios depend on steric and electronic factors .

| Reactant | Product | Diastereomer Ratio | Reference |

|---|---|---|---|

| This compound + I (Ti complex) | Ti1a (alcoholate complex) | 1:0.4 |

Electrochemical Reactivity

The oxohexyl group exerts an electron-withdrawing effect, modulating redox potentials:

| Compound | Oxidation Potential (vs. Fc⁺/Fc) | Reference |

|---|---|---|

| Unsubstituted ferrocene | 0 V | |

| This compound | +0.28 V | |

| Octaferrocenyl porphyrazine (4 ) | +0.34 V |

Cyclic voltammetry reveals additional redox events in porphyrazine derivatives due to macrocyclic π-system interactions .

Coordination Chemistry

The ketone group acts as a weak Lewis base, forming adducts with metal centers:

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 180°C, typical for ferrocene derivatives.

Key Mechanistic Insights:

-

Electron-Withdrawing Effects : The oxohexyl group stabilizes oxidized states, shifting redox potentials positively .

-

Steric Influence : Bulky substituents on ferrocene reduce reaction rates in cross-coupling and insertion reactions .

This reactivity profile positions this compound as a versatile building block for organometallic synthesis, materials science, and photodynamic applications.

Eigenschaften

CAS-Nummer |

68209-67-6 |

|---|---|

Molekularformel |

C16H20FeO |

Molekulargewicht |

284.17 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylhexan-1-one;iron(2+) |

InChI |

InChI=1S/C11H15O.C5H5.Fe/c1-2-3-4-9-11(12)10-7-5-6-8-10;1-2-4-5-3-1;/h5-8H,2-4,9H2,1H3;1-5H;/q2*-1;+2 |

InChI-Schlüssel |

ICFDXJBUTZGVHQ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |

Kanonische SMILES |

CCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |

Key on ui other cas no. |

68209-67-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.